molecular formula C11H9BrO3 B11786553 Methyl 2-(5-bromobenzofuran-3-yl)acetate

Methyl 2-(5-bromobenzofuran-3-yl)acetate

Cat. No.: B11786553
M. Wt: 269.09 g/mol
InChI Key: MBQVFBFGXCZCPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromobenzofuran-3-yl)acetate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be converted to this compound through further chemical reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromobenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can yield corresponding acids and alcohols .

Scientific Research Applications

Methyl 2-(5-bromobenzofuran-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromobenzofuran-3-yl)acetate is not well-documented. like other benzofuran derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorobenzofuran-3-yl)acetate
  • Methyl 2-(5-fluorobenzofuran-3-yl)acetate
  • Methyl 2-(5-iodobenzofuran-3-yl)acetate

Uniqueness

Methyl 2-(5-bromobenzofuran-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(5-bromo-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3

InChI Key

MBQVFBFGXCZCPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC2=C1C=C(C=C2)Br

Origin of Product

United States

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